

# Application Note: $^1\text{H}$ NMR Analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Acetylamino-4-methylthiazole-5-carboxylic acid

**Cat. No.:** B1331678

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## Abstract

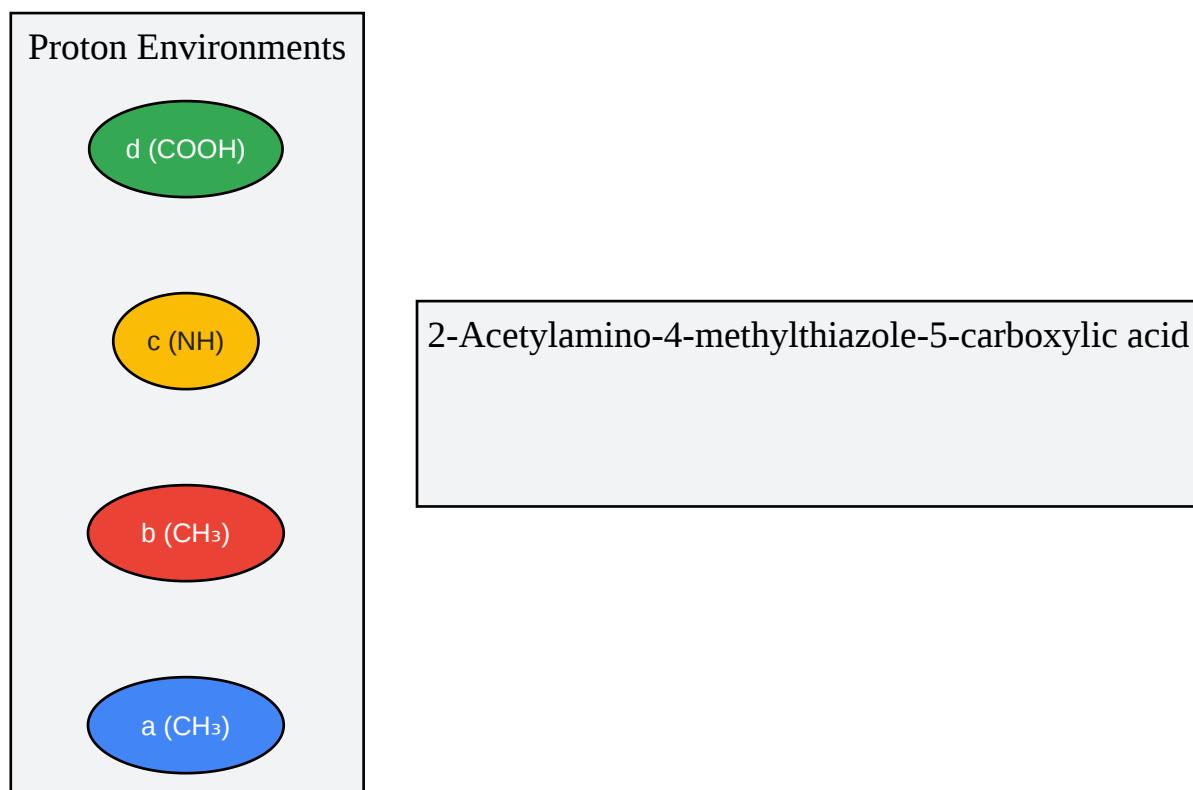
This document provides a detailed protocol and data analysis guide for the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectroscopy of **2-Acetylamino-4-methylthiazole-5-carboxylic acid**. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment by  $^1\text{H}$  NMR are critical for its use in drug discovery and development. This note outlines the experimental procedure for sample preparation and data acquisition, presents an analysis of the expected  $^1\text{H}$  NMR spectrum with tabulated chemical shifts, and includes a visual representation of the molecular structure and its corresponding proton environments.

## Introduction

**2-Acetylamino-4-methylthiazole-5-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a thiazole ring, an acetylamino group, and a carboxylic acid function, making it a versatile building block for the synthesis of compounds with potential therapeutic activities.  $^1\text{H}$  NMR spectroscopy is a powerful analytical technique for the structural confirmation and purity assessment of this molecule. This application note serves as a practical guide for researchers utilizing  $^1\text{H}$  NMR for the characterization of this important synthetic intermediate.

## Molecular Structure and Proton Environments

The structure of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** contains four distinct proton environments that give rise to characteristic signals in the  $^1\text{H}$  NMR spectrum. These are the methyl protons of the thiazole ring (a), the methyl protons of the acetyl group (b), the amide proton (c), and the carboxylic acid proton (d).



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Caption: Molecular structure and key proton environments.

## Experimental Protocol

This section details the procedure for preparing a sample of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** for  $^1\text{H}$  NMR analysis.

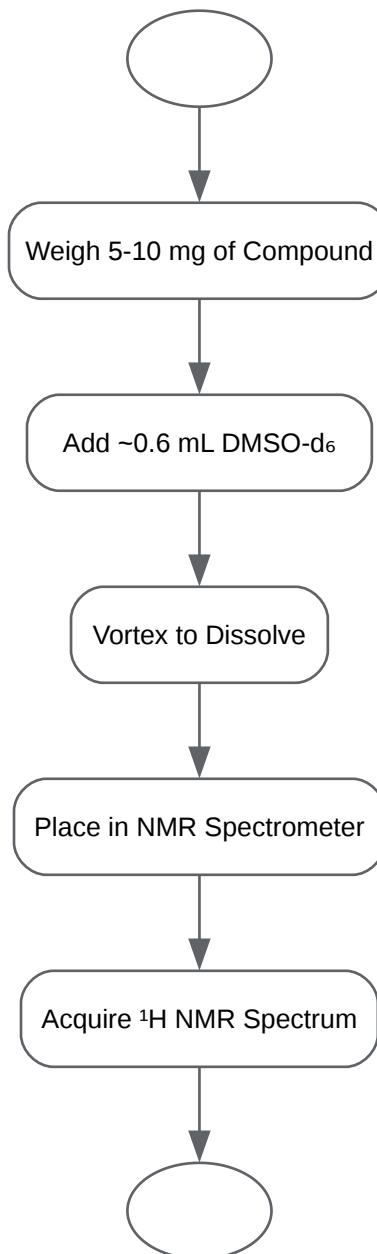
Materials:

- **2-Acetylamino-4-methylthiazole-5-carboxylic acid** (solid)

- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>, 99.9 atom % D)
- NMR tube (5 mm)
- Vortex mixer
- Pipettes

**Procedure:**

- Weigh approximately 5-10 mg of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of DMSO-d<sub>6</sub> to the NMR tube.
- Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR probe.
- Acquire the <sup>1</sup>H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher) using standard acquisition parameters. It is recommended to acquire a sufficient number of scans to achieve a good signal-to-noise ratio.



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Caption: Workflow for NMR sample preparation.

## Data Presentation and Analysis

The following table summarizes the expected <sup>1</sup>H NMR spectral data for **2-Acetylamino-4-methylthiazole-5-carboxylic acid** in DMSO-d<sub>6</sub>. These values are based on the analysis of structurally related compounds reported in the literature.

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	~2.45	Singlet	3H	Thiazole-CH <sub>3</sub>
b	~2.10	Singlet	3H	Acetyl-CH <sub>3</sub>
c	~12.50	Singlet (broad)	1H	NH
d	> 13.0	Singlet (broad)	1H	COOH

#### Analysis of Expected Signals:

- Thiazole-CH<sub>3</sub> (a): The methyl group attached to the thiazole ring is expected to appear as a singlet at approximately 2.45 ppm.
- Acetyl-CH<sub>3</sub> (b): The methyl protons of the acetyl group are anticipated to resonate as a singlet around 2.10 ppm.
- Amide NH (c): The amide proton typically appears as a broad singlet at a downfield chemical shift, estimated to be around 12.50 ppm in DMSO-d<sub>6</sub>. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
- Carboxylic Acid COOH (d): The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a very broad singlet at a chemical shift greater than 13.0 ppm. Its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.

Caption: Logical relationships between structure and spectrum.

## Conclusion

This application note provides a comprehensive guide for the <sup>1</sup>H NMR analysis of **2-Acetylamino-4-methylthiazole-5-carboxylic acid**. The detailed experimental protocol, tabulated spectral data, and clear structural assignments will aid researchers in the unambiguous characterization of this important synthetic intermediate. The provided information is essential for ensuring the quality and purity of this compound in drug discovery and development pipelines.

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